![molecular formula C17H14Cl2N4OS B029030 N-[6-(2,6-diclorofenil)-8-metil-2-(metiltio)pirido[2,3-d]pirimidin-7(8H)-ilideno]acetamida CAS No. 185039-37-6](/img/structure/B29030.png)

N-[6-(2,6-diclorofenil)-8-metil-2-(metiltio)pirido[2,3-d]pirimidin-7(8H)-ilideno]acetamida

Descripción general

Descripción

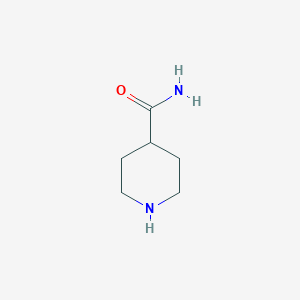

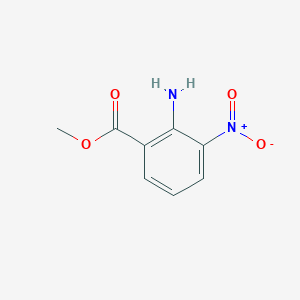

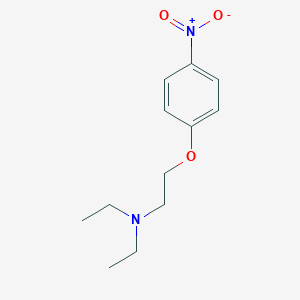

N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide is a useful research compound. Its molecular formula is C17H14Cl2N4OS and its molecular weight is 393.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad anticancerígena

Este compuesto ha mostrado una potente actividad contra una variedad de cánceres, incluidos el cáncer de colon, pulmón y cabeza y cuello . Se cree que el mecanismo de actividad anticancerígena es la inhibición del crecimiento epidérmico (EGFR) de una familia de tirosina proteinquinasas que desempeñan un papel crucial en los procesos celulares a través de la transducción de señales y las expresiones celulares .

Diseño de fármacos anticancerígenos menos tóxicos

Se está estudiando el compuesto para el diseño de fármacos anticancerígenos menos tóxicos . El estudio presenta tanto análisis de relación cuantitativa estructura-actividad tridimensional (3D-QSAR) como análisis de relación estructura-toxicidad cuantitativa/cualitativa (QSTR) . El análisis 3D-QSAR sugiere un papel específico de los campos estéricos, electrostáticos e hidrófobos de los compuestos para la actividad anticancerígena .

Actividad inhibitoria contra la quinasa EGFR

El compuesto ha mostrado actividad inhibitoria contra la quinasa EGFR . Esto es significativo ya que la quinasa EGFR juega un papel crucial en los procesos celulares a través de la transducción de señales y las expresiones celulares .

Desarrollo de terapias anticancerígenas para tratamientos en etapa temprana

El compuesto se está evaluando para el desarrollo de terapias anticancerígenas para tratamientos en etapa temprana . El estudio analiza el potencial para el diseño de mejores derivados al comprometer la alta actividad con menor toxicidad a través de ajustes químicos como una compensación .

Síntesis de nuevos derivados de pirido[2,3-d]pirimidina

El compuesto se está utilizando en la síntesis de nuevos derivados de pirido[2,3-d]pirimidina

Mecanismo De Acción

Target of Action

The primary target of this compound is tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and division .

Mode of Action

This compound acts as an inhibitor of tyrosine kinase . It binds to the active site of the enzyme, preventing it from phosphorylating its substrate. This inhibits the signal transduction cascade, leading to a decrease in the activation of proteins that drive cell growth and division .

Biochemical Pathways

The inhibition of tyrosine kinase affects multiple biochemical pathways. It primarily impacts the cell growth and division pathways . By inhibiting these pathways, the compound can slow down or stop the proliferation of cells, which is particularly useful in the treatment of diseases characterized by rapid cell growth, such as cancer .

Pharmacokinetics

Like other tyrosine kinase inhibitors, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The result of the compound’s action is a decrease in the activation of proteins involved in cell growth and division. This leads to a slowdown or halt in the proliferation of cells . In the context of cancer treatment, this can result in the shrinkage of tumors and a decrease in the symptoms of the disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the absorption of the compound. Additionally, the presence of certain foods or drugs can impact the metabolism of the compound in the liver. Finally, genetic variations can influence how individuals respond to the compound .

Análisis Bioquímico

Biochemical Properties

This compound plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of tyrosine kinase inhibitors . Tyrosine kinases are enzymes that catalyze the phosphorylation of tyrosine residues in proteins, a critical process in signal transduction pathways that regulate cell growth, differentiation, and metabolism .

Cellular Effects

The cellular effects of N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide are primarily related to its role as a tyrosine kinase inhibitor . By inhibiting tyrosine kinases, this compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide involves binding to tyrosine kinases, thereby inhibiting their activity . This inhibition can lead to changes in gene expression and cellular signaling pathways .

Propiedades

IUPAC Name |

N-[6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-ylidene]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N4OS/c1-9(24)21-16-11(14-12(18)5-4-6-13(14)19)7-10-8-20-17(25-3)22-15(10)23(16)2/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZYPNVWEUGADC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C1C(=CC2=CN=C(N=C2N1C)SC)C3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442289 | |

| Record name | N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185039-37-6 | |

| Record name | N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride](/img/structure/B28970.png)

![[(3S,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B28980.png)